5-(Methoxymethoxy)-2-neopentylpyridine
Description
5-(Methoxymethoxy)-2-neopentylpyridine is a pyridine derivative featuring a methoxymethoxy (-OCH₂OCH₃) group at the 5-position and a bulky neopentyl (-CH₂C(CH₃)₃) substituent at the 2-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)7-10-5-6-11(8-13-10)15-9-14-4/h5-6,8H,7,9H2,1-4H3 |
InChI Key |
WXPADNDZERJUST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC=C(C=C1)OCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly impacts steric and electronic properties:
Key Insight : The neopentyl group provides superior steric protection compared to smaller substituents like methoxy, making the compound less prone to unwanted side reactions .
Substituent Effects at the 5-Position
The 5-position substituent governs electronic and solubility properties:
Key Insight : The methoxymethoxy group offers dual ether linkages, improving solubility and serving as a protective group for alcohols in multi-step syntheses .
Comparative Reactivity in Cross-Coupling Reactions
Nickel-catalyzed cross-electrophile coupling studies highlight differences:
Key Insight : Steric bulk at the 2-position reduces coupling efficiency compared to smaller, electron-withdrawing substituents (e.g., nitro groups) .
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